molecular formula C11H15F2NO B1414731 N-(2-(Difluoromethoxy)benzyl)propan-2-amine CAS No. 1019550-54-9

N-(2-(Difluoromethoxy)benzyl)propan-2-amine

Cat. No. B1414731
CAS RN: 1019550-54-9
M. Wt: 215.24 g/mol
InChI Key: YKWDZARRPIDMPM-UHFFFAOYSA-N
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Description

N-(2-(Difluoromethoxy)benzyl)propan-2-amine, also known as N-difluoromethoxybenzylpropan-2-amine or NFMBP, is a chemical compound that has been used in a variety of scientific and industrial applications. It is an amine, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons. NFMBP has been used in the synthesis of other compounds, as well as in the development of drugs and other therapeutic agents. Additionally, NFMBP has been studied for its potential to act as an inhibitor of certain enzymes and as a substrate for certain biochemical reactions.

Scientific Research Applications

1. Transfer Hydrogenation Applications

N-(2-(Difluoromethoxy)benzyl)propan-2-amine can be utilized in transfer hydrogenation processes. Samec and Bäckvall (2002) explored the efficiency of this compound in the transfer hydrogenation of imines, demonstrating high turnover frequencies and excellent yields (Samec & Bäckvall, 2002).

2. Hydrodefluorination Research

Matsunami, Kuwata, and Kayaki (2016) investigated the hydrodefluorination of fluoroarenes using this compound with hydrogen transfer catalysts, demonstrating efficient reduction and high selectivity (Matsunami et al., 2016).

3. Animation Kinetics Study

Kawabe and Yanagita (1973) conducted studies on the amination kinetics of chloromethylated polystyrene with this compound, finding it conforms to second-order kinetics in certain solvents (Kawabe & Yanagita, 1973).

4. Application in Organic Synthesis

Yan, Feringa, and Barta (2016) explored the use of N-(2-(Difluoromethoxy)benzyl)propan-2-amine in the synthesis of benzylamines through iron-catalyzed amination of benzyl alcohols, highlighting its applicability in sustainable methodologies (Yan et al., 2016).

5. Chemoenzymatic Strategy Development

Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched amines using this compound, crucial for pharmaceutical applications (Mourelle-Insua et al., 2016).

6. Reductive Amination Processes

Murugesan et al. (2020) discussed the significance of this compound in reductive amination processes using molecular hydrogen, emphasizing its role in producing various types of amines (Murugesan et al., 2020).

properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(2)14-7-9-5-3-4-6-10(9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDZARRPIDMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Difluoromethoxy)benzyl)propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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